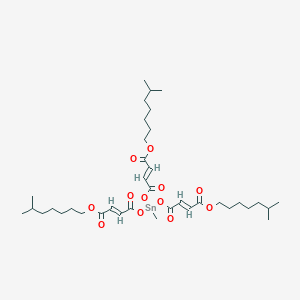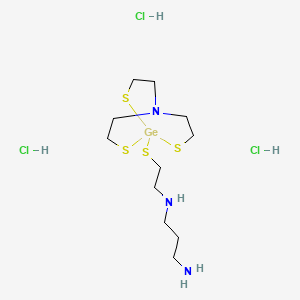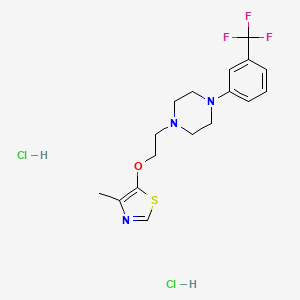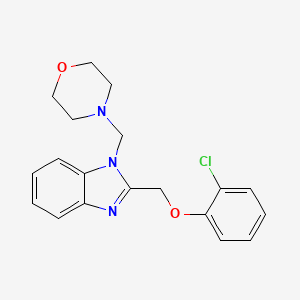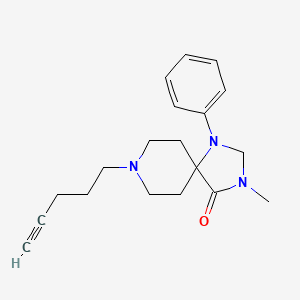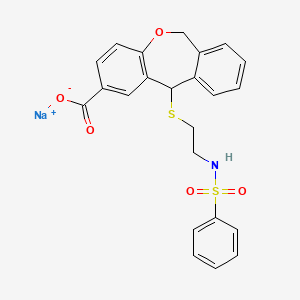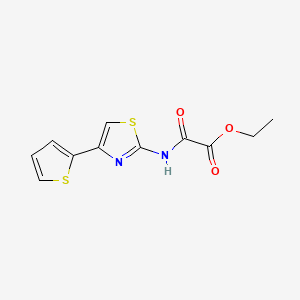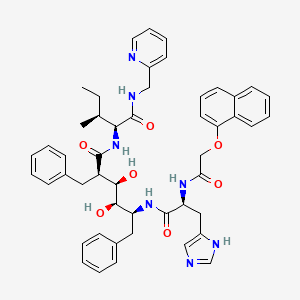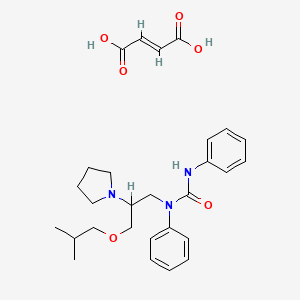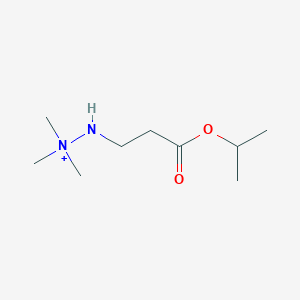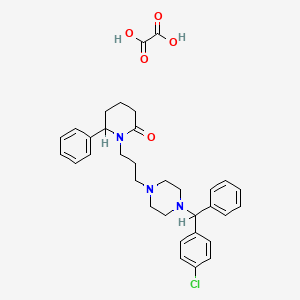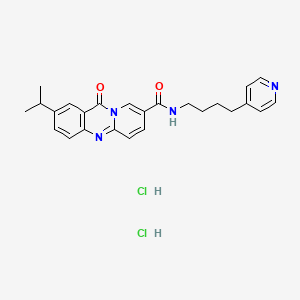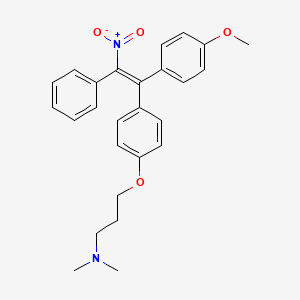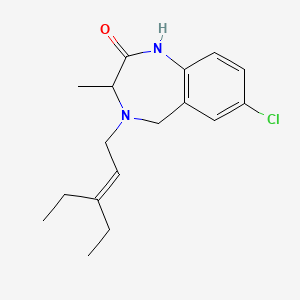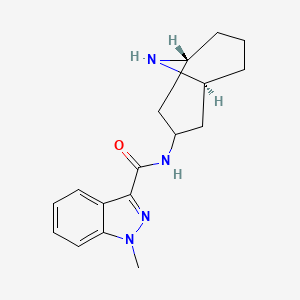
9'-Desmethyl granisetron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Desmethyl granisetron is a metabolite and impurity of granisetron, a selective serotonin 5-HT3 receptor antagonist used primarily as an antiemetic to prevent nausea and vomiting caused by chemotherapy and radiation therapy . The compound has the molecular formula C17H22N4O and a molecular weight of 298.38 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Desmethyl granisetron typically involves the demethylation of granisetron. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production methods for 9-Desmethyl granisetron are not extensively documented. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 9-Desmethyl granisetron can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
9-Desmethyl granisetron has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with serotonin receptors.
Mecanismo De Acción
The mechanism of action of 9-Desmethyl granisetron is similar to that of granisetron. It acts as a potent, selective antagonist of the 5-HT3 receptors. By inhibiting these receptors, the compound prevents the binding of serotonin, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .
Comparación Con Compuestos Similares
Granisetron: The parent compound, used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Dolasetron: A related compound with a similar mechanism of action.
Uniqueness: 9-Desmethyl granisetron is unique due to its specific structural modifications, which result from the demethylation of granisetron. This structural difference can influence its pharmacokinetic properties and interactions with biological targets .
Propiedades
Número CAS |
1216398-33-2 |
|---|---|
Fórmula molecular |
C17H22N4O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22)/t11-,12+,13? |
Clave InChI |
VIGVTDRZHFWDBM-FUNVUKJBSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4 |
SMILES canónico |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


